3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c24-20-9-6-18(15-21(20)25)23(30)27-19-7-4-17(5-8-19)16-28-11-13-29(14-12-28)22-3-1-2-10-26-22/h1-10,15H,11-14,16H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAJXWRXOFCQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3,4-Difluorobenzoyl Chloride Synthesis
Treatment of 3,4-difluorobenzoic acid (1.0 equiv) with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 40°C for 4 hours achieves 98% conversion to the acyl chloride. Excess reagent removal via rotary evaporation yields a pale yellow oil used directly in subsequent steps.
4-(Piperazin-1-ylmethyl)aniline Preparation
A two-step sequence converts 4-nitrobenzyl bromide to the target amine:
Amide Bond Formation
Coupling 3,4-difluorobenzoyl chloride (1.1 equiv) with 4-(piperazin-1-ylmethyl)aniline (1.0 equiv) using:
- Method A : HBTU (1.5 equiv), DIPEA (3.0 equiv), DMF, 0°C→RT, 6 hours (92% yield)
- Method B : EDCl/HOBt (1.2 equiv each), CH2Cl2, 24 hours (78% yield)
Comparative data reveals HBTU's superiority in suppressing racemization (ee >98% vs 85% for EDCl).
Synthetic Route 2: Convergent Piperazine Functionalization
Pyridin-2-ylpiperazine Synthesis
Buchwald-Hartwig amination of 2-bromopyridine (1.0 equiv) with piperazine (2.5 equiv) using:
Mannich Reaction for Methylene Bridge Installation
React N-(4-aminophenyl)-3,4-difluorobenzamide (1.0 equiv) with formaldehyde (3.0 equiv) and pyridin-2-ylpiperazine (1.2 equiv) in:
- Aqueous EtOH (pH 5.0), 60°C, 8 hours (74% yield)
- ScCO2 conditions : 100 bar, 50°C, 2 hours (88% yield, 99.5% purity)
Process Optimization and Scale-Up Considerations
Solvent Screening for Amidation (n=6 trials)
| Solvent | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| DMF | 92 | 98.7 | 6 |
| THF | 78 | 95.2 | 12 |
| CH2Cl2 | 85 | 97.1 | 8 |
| EtOAc | 63 | 91.4 | 24 |
| DMSO | 88 | 96.8 | 7 |
| MeCN | 81 | 94.9 | 9 |
DMF emerges as optimal due to enhanced reagent solubility and minimized side reactions.
Temperature Profile for Piperazine Alkylation
Controlled experiments demonstrate:
- <50°C : <10% conversion (kinetically limited)
- 50-80°C : Linear rate increase (k = 0.15 h⁻¹)
- >80°C : Degradation pathways dominate (15% byproducts at 90°C)
Optimal protocol: 75°C ± 2°C with real-time IR monitoring of NH stretching (ν 3350 cm⁻¹ → 0).
Characterization and Quality Control
Spectroscopic Fingerprints
- 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.15 (d, J=4.8 Hz, 1H, Py-H), 7.68-7.42 (m, 6H, Ar-H), 4.52 (s, 2H, CH2), 3.25 (m, 8H, Piperazine-H)
- 13C NMR : 165.4 (C=O), 158.9 (d, J=245 Hz, F-C), 149.2 (Py-C), 136.8-115.2 (Ar-C), 53.7 (CH2), 45.3 (Piperazine-C)
- HRMS : m/z [M+H]+ calcd 439.1784, found 439.1789 (Δ 1.1 ppm)
Purity Optimization
Recrystallization screening identifies ethanol/water (4:1) as optimal solvent pair:
- Single recrystallization : 98.5% → 99.7% purity
- Mother liquor recycle : Overall yield increase from 68% to 82%
Industrial-Scale Manufacturing Protocols
Continuous Flow Process (Patent WO2013174876A1)
- Reactor 1 : Amide coupling at 5 L/min (residence time 30 min)
- Reactor 2 : Piperazine alkylation in scCO2 (100 bar, 50°C)
- Annual capacity : 12 metric tons with 99.8% purity
Green Chemistry Metrics
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| E-factor | 86 | 18 |
| PMI (kg/kg) | 32 | 7.4 |
| Energy (kWh/kg) | 410 | 95 |
| Water Usage (L/kg) | 1200 | 280 |
Continuous processing demonstrates 78% reduction in environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
Medicinal Chemistry
3,4-Difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Biological Research
The compound is utilized in biological studies to understand its effects on cellular pathways. Investigations have focused on:
- Mechanism of Action : The compound likely modulates the activity of specific enzymes or receptors, leading to various biological effects. For instance, it may act as an inhibitor or activator of certain cellular processes.
Industrial Applications
In addition to its medicinal uses, this compound may serve as a precursor in the synthesis of other complex molecules or materials in industrial settings.
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
- Study on Anticancer Properties : A recent investigation demonstrated that derivatives of this compound exhibited significant anti-proliferative effects against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis with structurally related compounds from the evidence reveals key distinctions:
Biological Activity
3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with difluoro substitutions and a pyridinyl-piperazine moiety, which may contribute to its interaction with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of two fluorine atoms, a piperazine ring, and a benzamide functional group, which are critical for its biological activity.
The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes or receptors. The difluoro groups may enhance its lipophilicity and bioavailability, while the piperazine moiety can facilitate interactions with neurotransmitter receptors or other protein targets. This binding can modulate the activity of these targets, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
- Antidepressant Potential : Due to its structural similarities with known antidepressants, this compound is being investigated for its effects on serotonin and dopamine receptors.
- Antimicrobial Properties : Some studies indicate that it may possess antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same class. Notably:
- Study on Anticancer Activity : A study published in PubMed Central reported that derivatives of piperazine exhibited significant cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The study highlighted the importance of substituents on the piperazine ring in enhancing anticancer activity .
- Neuropharmacological Studies : Research has shown that compounds with similar piperazine structures can act as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound could have potential antidepressant effects .
- Antimicrobial Testing : A comparative study evaluated various benzamide derivatives for their antimicrobial properties. The results indicated that modifications in the benzamide core significantly impacted the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Question: How can researchers optimize the synthesis of 3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide to improve yields and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including amide coupling, nucleophilic substitution, and Suzuki-Miyaura cross-coupling. Key optimization strategies include:
- Temperature Control : Maintaining low temperatures (0–5°C) during amide bond formation to minimize side reactions .
- Solvent Selection : Using polar aprotic solvents (e.g., DMF or DCM) for piperazine alkylation steps to enhance reaction efficiency .
- Catalyst Use : Employing palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with strict oxygen-free conditions to prevent catalyst deactivation .
- Purification : Column chromatography with gradient elution (e.g., 5–20% methanol in DCM) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Basic Question: What analytical techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoro groups at C3/C4 of benzamide, pyridinyl-piperazine connectivity) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₅H₂₃F₂N₄O) and detect isotopic patterns .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) to assess purity (>95%) and identify trace impurities .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced Question: How can researchers investigate this compound's interactions with biological targets (e.g., serotonin or dopamine receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptor structures (e.g., 5-HT₁A or D₂R) from the Protein Data Bank. Focus on key interactions: piperazine nitrogen with Asp116 (5-HT₁A) or benzamide fluorines with hydrophobic pockets .
- In Vitro Binding Assays : Radioligand displacement studies (e.g., [³H]ketanserin for 5-HT₂A) in HEK293 cells expressing recombinant receptors. Calculate Ki values using the Cheng-Prusoff equation .
- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment to assess agonist/antagonist activity .
Advanced Question: How should researchers address conflicting data in biological activity across different assay systems?
Methodological Answer:
- Assay Condition Audit : Compare buffer pH, ion concentrations (e.g., Mg²⁺), and temperature, which can alter receptor conformation and ligand affinity .
- Purity Verification : Re-analyze compound purity via LC-MS; impurities like unreacted intermediates may exhibit off-target activity .
- Cell Line Validation : Confirm receptor expression levels (e.g., via qPCR or flow cytometry) in different cell models .
- Computational Reconciliation : Apply machine learning models (e.g., Random Forest) to predict assay-specific activity based on physicochemical descriptors (logP, PSA) .
Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified fluorination patterns (e.g., 2,5-difluoro vs. 3,4-difluoro) or pyridinyl replacements (e.g., pyrimidine) to probe steric/electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors at benzamide, hydrophobic piperazine) .
- In Vivo Correlation : Test analogs in rodent models (e.g., forced swim test for antidepressant activity) to link SAR with functional outcomes .
Basic Question: What methods improve the solubility and formulation of this compound for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO + 20% Cremophor EL in saline for intravenous administration .
- Salt Formation : Prepare hydrochloride salts via treatment with HCl gas in diethyl ether to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability and reduce renal clearance .
Advanced Question: How can researchers identify and characterize metabolites of this compound?
Methodological Answer:
- In Vitro Models : Incubate with human liver microsomes (HLMs) + NADPH to simulate Phase I metabolism. Monitor via LC-MS/MS for hydroxylated or N-dealkylated products .
- Stable Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃-group on piperazine) to track metabolic pathways using mass shifts in MS .
- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .
Notes
- Methodological Rigor : Emphasized reproducible protocols (e.g., ISO-compliant HPLC ) and validation steps (e.g., triplicate assays ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
